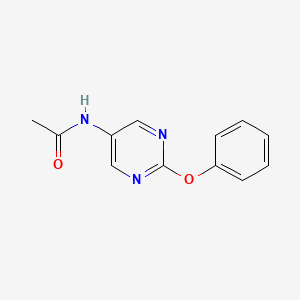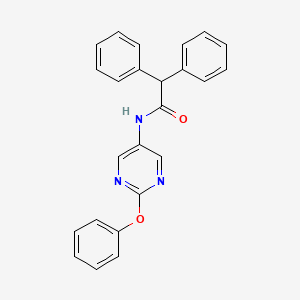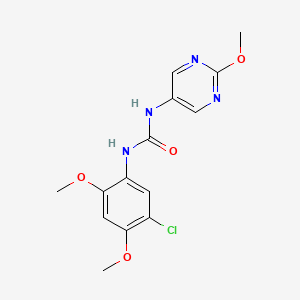![molecular formula C16H13N5O4 B6505871 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide CAS No. 1428357-04-3](/img/structure/B6505871.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. These intermediates are then coupled with a pyridazine derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide: shares structural similarities with other compounds containing benzodioxole, pyrazole, and pyridazine rings.
Uniqueness
Unique Structure:
Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-15(18-11-2-3-12-13(8-11)25-10-24-12)9-23-16-5-4-14(19-20-16)21-7-1-6-17-21/h1-8H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDFOCVSAPZGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B6505790.png)
![6-{[1-(2-methoxyacetyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505800.png)
![6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505814.png)
![6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505827.png)
![1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6505829.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine](/img/structure/B6505833.png)
![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505869.png)


![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6505894.png)

![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)
